3,5-Dinitroanisole
Overview
Description
3,5-Dinitroanisole (3,5-DNA) is a chemical compound with the molecular formula C7H6N2O5 . It has a molecular weight of 198.13 g/mol . It is used in the pharmaceutical industry and is an important intermediate .
Molecular Structure Analysis
The molecular structure of 3,5-Dinitroanisole consists of a benzene ring with two nitro groups (-NO2) and one methoxy group (-OCH3) attached to it . The IUPAC name for this compound is 1-methoxy-3,5-dinitrobenzene . The InChI string representation of the molecule is InChI=1S/C7H6N2O5/c1-14-7-3-5 (8 (10)11)2-6 (4-7)9 (12)13/h2-4H,1H3
.
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Dinitroanisole include a molecular weight of 198.13 g/mol . It has a XLogP3-AA value of 1.6, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has no hydrogen bond donors and five hydrogen bond acceptors . It has one rotatable bond . The topological polar surface area is 101 Ų . The complexity of the molecule, as computed by Cactvs, is 211 .
Scientific Research Applications
Photoreactions and Intermediate Formation 3,5-Dinitroanisole has been studied for its photoreactions with nucleophiles. Research reveals that the photosubstitution starts mainly from the π-π* triplet excited state, and the formation of substitution products is completed very rapidly. Additionally, the occurrence of a radical anion could be established, although it's not intermediate in the photosubstitution reaction but is so in the formation of reduction products (Gunst & Havinga, 1973).
Lifetime Enhancement in Mixed Aqueous Solvents Studies on the lifetime enhancement of the first electronic triplet state of 3,5-dinitroanisole in mixed aqueous solvent systems show variations in the lifetime of the triplet state. The research suggests a reduced mobility of the nitro group due to hydrogen-bonded exciplexes and structural order in the liquid (Varma et al., 1977).
Analytical Methods for Detection in Environmental Media Analytical methods such as ultrafast liquid chromatography-tandem mass spectrometry have been developed to detect 3,5-dinitroanisole in environmental media like soil and water. This research is crucial for monitoring the levels of these compounds in the environment to protect human health and ecological receptors (Mu et al., 2012).
Biodegradation in Various Environments The biodegradation of 3,5-dinitroanisole by specific microbial strains in water, soil, and bioreactors has been a significant area of study. This research is vital for understanding the fate and transport of such compounds in the environment and for potential applications in waste treatment and bioremediation (Karthikeyan & Spain, 2016).
Mechanistic Insights into Photoinduced Reactions Studies provide insights into the mechanistic and kinetic aspects of the photoinduced reactions of 3,5-dinitroanisole. Understanding these reactions is critical for applications that rely on the chemical's photochemical properties (Varma et al., 1982).
Potential for Advanced Oxidation Processes Research on advanced oxidation processes like UV/H2O2 for treating 3,5-dinitroanisole in water has shown promising results. These studies are essential for developing effective treatment techniques for wastewater containing such compounds (Su et al., 2019).
Environmental Screening and Risk Assessment The development of health-based environmental screening levels for compounds like 3,5-dinitroanisole is crucial for informing public health, occupational safety, and product stewardship decisions. These studies contribute to risk assessment and management strategies for the compound's use (Lent et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1-methoxy-3,5-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMLGCBMOMNGCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063778 | |
Record name | Benzene, 1-methoxy-3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dinitroanisole | |
CAS RN |
5327-44-6 | |
Record name | 1-Methoxy-3,5-dinitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5327-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-methoxy-3,5-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005327446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dinitroanisole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3331 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-methoxy-3,5-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-methoxy-3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dinitroanisole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LFZ5SGR6C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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